MLS-2384
Description
MLS-2384 is a synthetic 6-bromoindirubin derivative with a bromo group at the C-6 position on one indole ring and a hydrophilic 2-(piperazin-1-yl)ethyl ether group at the C-3′ position on the other indole ring . This structural modification enhances its solubility and dual inhibitory activity against Janus kinase (JAK) and Src kinase, key upstream regulators of the STAT3 signaling pathway . Preclinical studies demonstrate that this compound suppresses tumor growth in diverse cancers, including prostate, breast, ovarian, lung, liver, and melanoma, by blocking JAK/Src-mediated STAT3 phosphorylation and downstream pro-survival proteins (e.g., c-Myc, Mcl-1, survivin) . In vivo, this compound reduces tumor burden in xenograft models with low systemic toxicity, positioning it as a promising therapeutic candidate .
Properties
CAS No. |
1067884-45-0 |
|---|---|
Molecular Formula |
C22H22BrN5O2 |
Molecular Weight |
468.36 |
IUPAC Name |
(2Z,3E)-6'-bromo-3-((2-(piperazin-1-yl)ethoxy)imino)-[2,3'-biindolinylidene]-2'-one |
InChI |
InChI=1S/C22H22BrN5O2/c23-14-5-6-15-18(13-14)26-22(29)19(15)21-20(16-3-1-2-4-17(16)25-21)27-30-12-11-28-9-7-24-8-10-28/h1-6,13,24-25H,7-12H2,(H,26,29)/b21-19-,27-20+ |
InChI Key |
HJVDQPRJANOXIX-IVGNLCKYSA-N |
SMILES |
O=C(NC1=C/2C=CC(Br)=C1)C2=C3NC4=C(C=CC=C4)C/3=N\OCCN5CCNCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MLS2384; MLS 2384; MLS-2384 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Target Profiles of this compound and Analogous Compounds
| Compound | Core Structure | Key Modifications | Primary Targets | Dual Inhibition |
|---|---|---|---|---|
| This compound | 6-Bromoindirubin | C-3′: 2-(piperazin-1-yl)ethyl ether | JAK2, Src | Yes (JAK/Src) |
| E738 | Indirubin | Undisclosed | JAK, Src | Yes |
| E804 | Indirubin-3′-oxime | C-3′: 2,3-dihydroxypropyl | STAT3, STAT5 | No |
| Momelotinib | Pyrrolopyrimidine | ATP-competitive | JAK1/2 | No |
| Dasatinib | Thiazole-carboxamide | Multi-kinase | Src, Bcr-Abl, STAT3 | No |
| AZD1480 | Pyrazolo-pyrimidine | ATP-competitive | JAK2 | No |
Key Insights :
- Structural Uniqueness : Unlike indirubin derivatives like E738 or E804, this compound incorporates a piperazine group, enhancing solubility and kinase-binding affinity .
- Dual Inhibition : this compound and E738 are rare dual JAK/Src inhibitors, whereas Momelotinib (JAK-specific) and Dasatinib (Src-focused) lack this dual functionality .
Pharmacological Efficacy
Table 2: Preclinical Efficacy and Mechanisms
Key Insights :
- Broad-Spectrum Activity : this compound exhibits efficacy across six cancer types, outperforming E738 and E804, which have narrower therapeutic ranges .
Mechanistic Advantages
This compound’s dual JAK/Src inhibition disrupts compensatory signaling pathways often observed with single-target inhibitors. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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